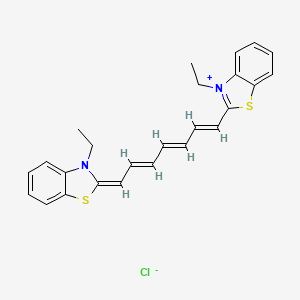
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride is a complex organic compound with a molecular formula of C25H25ClN2S2. This compound is known for its unique structure, which includes a benzothiazolium core and a hepta-trienylidene chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride typically involves the condensation of 1-ethyl-1,3-benzthiazoline with a hepta-1,3,5-trien-1-yl intermediate. The reaction is carried out under controlled conditions, often in the presence of a strong acid catalyst to facilitate the formation of the benzothiazolium chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium core to its corresponding benzothiazoline form.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, benzothiazoline derivatives, and various substituted benzothiazolium compounds.
Scientific Research Applications
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride involves its interaction with specific molecular targets and pathways. The benzothiazolium core can interact with cellular proteins and enzymes, potentially inhibiting their activity. The hepta-trienylidene chain may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium perchlorate
- 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium bromide
Uniqueness
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride is unique due to its specific combination of a benzothiazolium core and a hepta-trienylidene chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H25ClN2S2 |
|---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;chloride |
InChI |
InChI=1S/C25H25N2S2.ClH/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PIUPKWQLNMRQHR-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[Cl-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
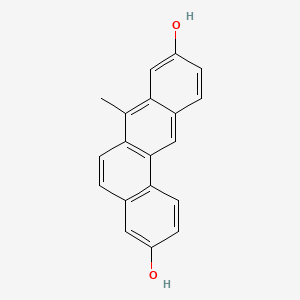
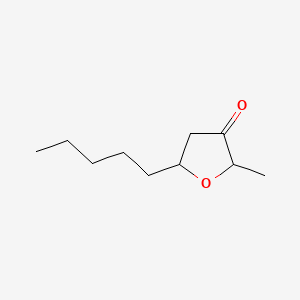
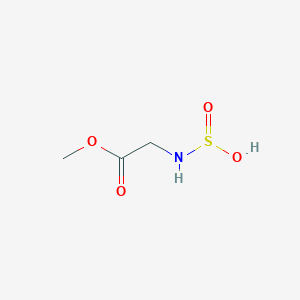
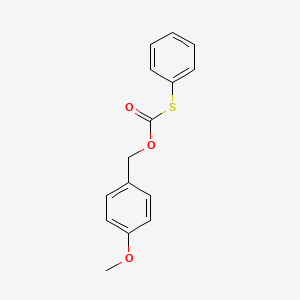
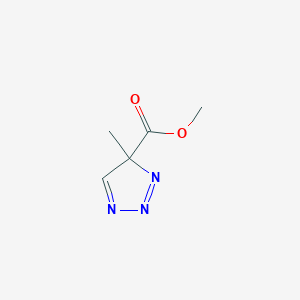
methanol](/img/structure/B13810488.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
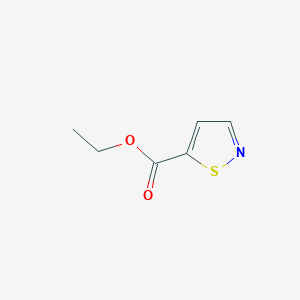
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
